Cas no 57476-07-0 (1,2-Cyclopropanedimethanol, 3-methylene-, trans-)

1,2-Cyclopropanedimethanol, 3-methylene-, trans- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Cyclopropanedimethanol, 3-methylene-, trans-
- 57476-07-0
- DTXSID10710587
- SCHEMBL9872048
- [(1S,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol
-
- Inchi: InChI=1S/C6H10O2/c1-4-5(2-7)6(4)3-8/h5-8H,1-3H2
- InChI Key: SUAJNHGXHTVCFN-UHFFFAOYSA-N
- SMILES: C=C1C(CO)C1CO
Computed Properties
- Exact Mass: 114.0681
- Monoisotopic Mass: 114.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46
1,2-Cyclopropanedimethanol, 3-methylene-, trans- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01HICH-500mg |
1,2-Cyclopropanedimethanol, 3-methylene-, trans- |
57476-07-0 | 95% | 500mg |
$1012.00 | 2023-12-16 | |
Aaron | AR01HIKT-100mg |
1,2-Cyclopropanedimethanol, 3-methylene-, trans- |
57476-07-0 | 95% | 100mg |
$496.00 | 2025-02-14 | |
1PlusChem | 1P01HICH-1g |
1,2-Cyclopropanedimethanol, 3-methylene-, trans- |
57476-07-0 | 95% | 1g |
$1281.00 | 2023-12-16 | |
Enamine | EN300-37268751-0.05g |
rac-[(1R,2R)-2-(hydroxymethyl)-3-methylidenecyclopropyl]methanol |
57476-07-0 | 95% | 0.05g |
$229.0 | 2023-11-13 | |
Enamine | EN300-37268751-2.5g |
rac-[(1R,2R)-2-(hydroxymethyl)-3-methylidenecyclopropyl]methanol |
57476-07-0 | 95% | 2.5g |
$1931.0 | 2023-11-13 | |
1PlusChem | 1P01HICH-2.5g |
1,2-Cyclopropanedimethanol, 3-methylene-, trans- |
57476-07-0 | 95% | 2.5g |
$2449.00 | 2023-12-16 | |
Enamine | EN300-37268751-5g |
rac-[(1R,2R)-2-(hydroxymethyl)-3-methylidenecyclopropyl]methanol |
57476-07-0 | 95% | 5g |
$2858.0 | 2023-11-13 | |
Aaron | AR01HIKT-1g |
1,2-Cyclopropanedimethanol, 3-methylene-, trans- |
57476-07-0 | 95% | 1g |
$1381.00 | 2025-02-14 | |
Aaron | AR01HIKT-10g |
1,2-Cyclopropanedimethanol, 3-methylene-, trans- |
57476-07-0 | 95% | 10g |
$5850.00 | 2023-12-15 | |
Aaron | AR01HIKT-500mg |
1,2-Cyclopropanedimethanol, 3-methylene-, trans- |
57476-07-0 | 95% | 500mg |
$1081.00 | 2025-02-14 |
1,2-Cyclopropanedimethanol, 3-methylene-, trans- Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Additional information on 1,2-Cyclopropanedimethanol, 3-methylene-, trans-
1,2-Cyclopropanedimethanol, 3-methylene-, trans- (CAS No. 57476-07-0): An Overview of Its Properties and Applications
1,2-Cyclopropanedimethanol, 3-methylene-, trans- (CAS No. 57476-07-0) is a cyclic organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, often referred to as trans-1,2-cyclopropanedimethanol, 3-methylene, is characterized by its cyclopropane ring and the presence of two hydroxyl groups attached to the carbon atoms adjacent to the double bond. The trans configuration of the hydroxyl groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic pathways.
The molecular formula of trans-1,2-cyclopropanedimethanol, 3-methylene is C5H10O2, and its molecular weight is approximately 102.13 g/mol. The compound is a colorless liquid at room temperature and exhibits moderate solubility in water and polar organic solvents. Its boiling point is around 145°C at atmospheric pressure, making it suitable for use in a variety of chemical processes without significant thermal decomposition.
One of the key applications of trans-1,2-cyclopropanedimethanol, 3-methylene is as a building block in the synthesis of more complex organic molecules. Its cyclopropane ring and hydroxyl groups provide multiple reactive sites that can be exploited for various chemical transformations. For instance, the hydroxyl groups can be readily converted into other functional groups such as esters, ethers, or halides through well-established synthetic methods. This versatility makes trans-1,2-cyclopropanedimethanol, 3-methylene an important intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.
In the pharmaceutical industry, trans-1,2-cyclopropanedimethanol, 3-methylene has been used as a starting material for the synthesis of several bioactive compounds. Recent studies have highlighted its potential in the development of novel drugs targeting various diseases. For example, researchers at the University of California have reported the use of trans-1,2-cyclopropanedimethanol, 3-methylene in the synthesis of a new class of anti-inflammatory agents with improved efficacy and reduced side effects compared to existing drugs. The cyclopropane ring and hydroxyl groups contribute to the pharmacological activity by enhancing the compound's ability to interact with specific biological targets.
Beyond its role in drug discovery, trans-1,2-cyclopropanedimethanol, 3-methylene has also found applications in materials science. Its unique structure makes it suitable for use in the synthesis of polymers with tailored properties. Researchers at MIT have demonstrated the use of trans-1,2-cyclopropanedimethanol, 3-methylene as a monomer in the preparation of high-performance polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as aerospace engineering and advanced electronics.
The synthesis of trans-1,2-cyclopropanedimethanol, 3-methylene can be achieved through several routes. One common method involves the ring-opening polymerization of cyclic ethers followed by selective reduction and functional group manipulation. Another approach involves the reaction of cyclopropyl carbinols with appropriate reagents to introduce the double bond and hydroxyl groups. The choice of synthetic route depends on factors such as yield, purity requirements, and cost-effectiveness.
Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing trans-1,2-cyclopropanedimethanol, 3-methylene. For instance, researchers at Stanford University have reported a catalytic process using renewable feedstocks that significantly reduces waste generation and energy consumption compared to traditional methods. This approach not only aligns with sustainability goals but also offers economic benefits by reducing production costs.
In conclusion, trans-1,2-cyclopropanedimethanol, 3-methylene (CAS No. 57476-07-0) is a versatile compound with a wide range of applications in organic chemistry and pharmaceutical research. Its unique structural features make it an attractive intermediate for synthesizing bioactive compounds and high-performance materials. Ongoing research continues to uncover new possibilities for its use in various industries, driven by its chemical versatility and potential for innovation.
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